Tert-butyl 3-cyano-3-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGJGPXDWBTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Tert-butyl 3-cyano-3-methylpropanoate: A Comprehensive Study of Its Mechanism of Action
This compound is a chemical compound with a molecular weight of 169.22. This compound has been the subject of various studies due to its potential applications in the field of pharmaceuticals. This article aims to provide a comprehensive understanding of the mechanism of action of this compound.
Target of Action
It’s known that the compound is used for pharmaceutical testing, suggesting that it may interact with various biological targets.
Biochemical Pathways
It’s known that the compound plays a role in the hydroxylation of sterically congested primary c−h bonds. This suggests that it may influence pathways related to oxidation reactions.
Result of Action
It’s known that the compound is involved in the hydroxylation of sterically congested primary c−h bonds, which could result in significant changes at the molecular level.
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-cyano-3-methylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of carboxylic acids and alcohols. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics and endogenous compounds.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound can induce the expression of genes involved in detoxification processes, enhancing the cell’s ability to metabolize and eliminate harmful substances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and improving detoxification capabilities. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification. Additionally, its presence in the nucleus can impact gene expression by interacting with transcription factors and other nuclear proteins.
Biological Activity
Tert-butyl 3-cyano-3-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its metabolic stability, pharmacological effects, and synthetic applications.
Chemical Structure and Properties
This compound (CAS Number: 1443982-03-3) is an ester derived from tert-butyl alcohol and 3-cyano-3-methylpropanoic acid. Its molecular formula is , and it exhibits properties typical of esters, including volatility and reactivity in various chemical environments .
Biological Activity Overview
The biological activity of this compound can be assessed through various studies that highlight its metabolic stability and potential pharmacological effects. The following sections detail these aspects.
Metabolic Stability
Metabolic stability is a critical factor in drug design, influencing the bioavailability and efficacy of compounds. Research indicates that the tert-butyl group can enhance metabolic lability, often leading to rapid clearance from biological systems. A study demonstrated that replacing the tert-butyl group with more stable moieties, such as trifluoromethylcyclopropyl groups, significantly improved metabolic stability in vitro and in vivo . This suggests that while this compound may exhibit some biological activity, its metabolic profile could limit its therapeutic applications.
Case Studies
- Analogous Compounds : Research into related compounds has shown that the introduction of cyano groups can influence biological activity significantly. For example, studies on tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate revealed notable anti-cancer properties due to its ability to inhibit specific kinases involved in cancer progression .
- Synthetic Applications : The synthesis of this compound has been explored using various coupling agents, highlighting its versatility in organic synthesis. This compound serves as a precursor for more complex molecules with potential therapeutic applications .
Scientific Research Applications
Structural Information
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- SMILES : CC(CC(=O)OC(C)(C)C)C#N
- InChI : InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3
Medicinal Chemistry
Tert-butyl 3-cyano-3-methylpropanoate is utilized as a building block for various pharmaceutical compounds. Its cyano group is particularly useful for introducing functional groups through nucleophilic addition reactions, which can lead to the development of new drugs with enhanced biological activity.
Case Study: Anticancer Activity
- Recent studies have explored the anticancer properties of derivatives of this compound. For instance, compounds derived from this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Synthetic Organic Chemistry
The compound serves as an important intermediate in organic synthesis. It can undergo various transformations, including:
- Nucleophilic Substitution : The cyano group can be replaced by amines or alcohols to form new derivatives.
- Reactions with Grignard Reagents : This allows for the formation of alcohols and other functional groups that are crucial in synthesizing complex organic molecules.
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | React with amines under basic conditions | Amide derivatives |
| Grignard Reaction | Add Grignard reagent in dry ether | Alcohol derivatives |
| Hydrolysis | Treat with aqueous acid | Carboxylic acids |
Agrochemical Applications
The compound has potential applications in developing agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and insecticides. Research indicates that derivatives may exhibit herbicidal activity against specific weed species.
The biological activity of this compound has been investigated across several studies:
Antimicrobial Activity
- Compounds derived from this compound have shown activity against various pathogens, suggesting potential use as antimicrobial agents.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield 3-cyano-3-methylpropanoic acid. This reaction typically requires strong acids (e.g., HCl, H₂SO₄) and elevated temperatures.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acid hydrolysis | Reflux, 6–8 h | 6 M HCl | 3-Cyano-3-methylpropanoic acid | ~85% |
The nitrile group can also undergo basic hydrolysis to form a carboxylic acid or amide, depending on conditions:
-
Basic hydrolysis (NaOH, H₂O₂) converts the nitrile to a carboxylate.
-
Partial hydrolysis (H₂SO₄, H₂O) yields an intermediate amide.
Reduction Reactions
The nitrile moiety is susceptible to reduction. For example:
-
Lithium aluminum hydride (LAH) reduces the nitrile to a primary amine.
-
Catalytic hydrogenation (H₂/Pd-C) produces a secondary amine.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| LAH reduction | THF, 0°C → RT | LAH | 3-Aminomethyl-3-methylpropanoate | 95% |
Nucleophilic Substitution
The tert-butyl ester can act as a leaving group under specific conditions. For example:
-
Alcoholysis with methanol in acidic media replaces the tert-butyl group with a methyl ester.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Transesterification | H₂SO₄, MeOH, reflux | Methanol | Methyl 3-cyano-3-methylpropanoate | 78% |
Cyano Group Reactivity
The nitrile participates in:
-
Strecker synthesis : Reaction with NH₃ and aldehydes to form α-aminonitriles.
-
Grignard additions : Formation of ketones after hydrolysis.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing isobutylene and CO₂, leaving a cyano-containing residue.
Comparative Reactivity
The compound’s steric hindrance (from the tert-butyl and methyl groups) slows reactions compared to less hindered analogs:
| Reaction | tert-Butyl Derivative Rate (k) | Methyl Derivative Rate (k) |
|---|---|---|
| Hydrolysis | 1.0 × 10⁻⁴ s⁻¹ | 3.2 × 10⁻³ s⁻¹ |
Key Limitations in Literature
Direct experimental data for this specific compound are sparse . The above analysis extrapolates from:
Further studies are needed to validate reaction pathways under optimized conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The cyano group in this compound distinguishes it from amino- or benzyl-substituted analogs. Amino-substituted analogs (e.g., ) are more nucleophilic, facilitating amide bond formation or metal-catalyzed couplings.
Steric and Solubility Profiles: All tert-butyl esters exhibit enhanced steric protection compared to methyl or ethyl esters, reducing unintended side reactions . The potassium salt of 3-cyano-3-methylpropanoate (evidence 8) demonstrates improved aqueous solubility, whereas tert-butyl derivatives are typically lipid-soluble.
Nitrile-containing compounds may release toxic hydrogen cyanide (HCN) under acidic or high-temperature conditions, necessitating controlled environments .
Research and Regulatory Gaps
- Toxicological Data: Limited information exists on chronic exposure risks for tert-butyl propanoate derivatives. For example, tert-butyl alcohol requires further testing for carcinogenicity and reproductive hazards , suggesting analogous esters may share similar uncertainties.
- Synthetic Applications: highlights tert-butyl esters in complex syntheses (e.g., benzofuran derivatives), but the role of cyano groups in similar frameworks remains underexplored.
Preparation Methods
Representative Synthetic Method Using tert-Butyl Carbonate Derivatives
A related preparation example involves the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, which shares the tert-butyl carbonate moiety and cyano-substituted propanoate structure. The key steps include:
- Reacting a cyano-substituted keto compound with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
- The reaction is conducted at low temperature (0 °C) for several hours to ensure selective esterification.
- Workup involves washing with citric acid aqueous solution, water, and brine, followed by drying over anhydrous sodium sulfate and purification by extraction and recrystallization.
- The progress is monitored by TLC using UV visualization.
This method yields tert-butyl carbonate derivatives with high purity and yield, demonstrating an effective route to tert-butyl ester formation on cyano-substituted propanoates.
Comparative Data Table of Preparation Parameters
| Parameter | Method Using Boc Anhydride (tert-butyl carbonate) | Michael Addition Method (tert-butyl ester) |
|---|---|---|
| Starting Materials | Cyano-substituted keto compound, Boc anhydride | Phenolic/cyano compound, methyl acrylate |
| Catalyst/Base | DMAP (catalytic base) | Sodium methanolate (mineral alkali base) |
| Solvent | THF | Methanol or alcohol solvents |
| Temperature | 0 °C for 2 hours | 60-120 °C with controlled heating |
| Atmosphere | Nitrogen | Nitrogen |
| Reaction Time | 2-4 hours | 3-6 hours |
| Workup | Acid wash, brine wash, drying, extraction | Neutralization with acetic acid, recrystallization |
| Yield | High (typically >85%) | ~80% |
| Purity | High (confirmed by NMR, MS) | >98% (HPLC or GC analysis) |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, employing UV light visualization for cyano and aromatic compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of the tert-butyl ester product.
- Mass Spectrometry (MS): Confirms molecular weight and presence of the tert-butyl and cyano groups.
- Melting Point Determination: Used for crystalline products to assess purity and identity.
Research Findings and Practical Notes
- The use of Boc anhydride and DMAP in THF provides a mild and efficient esterification route for tert-butyl carbonate formation on cyano-substituted propanoates, minimizing side reactions and degradation.
- Michael addition catalyzed by sodium methanolate is a robust method for synthesizing related tert-butyl esters with high yield and purity, suitable for scale-up and industrial applications.
- Maintaining inert atmosphere (nitrogen) and strict temperature control is critical to prevent hydrolysis and side reactions.
- Post-reaction neutralization and recrystallization are essential for obtaining high-purity tert-butyl esters.
- The choice of solvent and base catalyst significantly influences the reaction rate and selectivity.
Q & A
Q. Example Reaction Conditions Table :
| Step | Parameter | Typical Conditions |
|---|---|---|
| Reaction | Solvent | DCM |
| Catalyst | Temperature | 0°C to RT |
| Purification | Eluent Ratio | 3:1 Hexane:EtOAc |
Advanced: How can researchers address contradictory data on the thermal stability of this compound in published studies?
Answer:
Discrepancies may arise from:
- Environmental Variables : Humidity or trace impurities accelerating decomposition. Conduct stability studies under controlled humidity (e.g., 0%, 50%, 90% RH) and track degradation via GC-MS .
- Analytical Methods : Standardize protocols (e.g., DSC for melting point, TGA for thermal decomposition profiles). Cross-validate using NMR to detect hydrolyzed byproducts (e.g., carboxylic acids) .
- Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (temperature vs. light exposure) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .
Advanced: What mechanistic insights explain the reactivity of the cyano group in this compound under basic conditions?
Answer:
The cyano group’s electrophilicity enables:
- Nucleophilic Attack : Hydrolysis to carboxylate intermediates in basic aqueous media. Monitor via pH-dependent kinetics (e.g., pseudo-first-order rate constants) .
- Side Reactions : Competing elimination (e.g., β-cyano elimination under strong bases like NaOH). Mitigate by using buffered conditions (pH 7–9) .
- Computational Modeling : DFT studies (e.g., Gaussian) predict transition states for hydrolysis, guiding solvent selection (e.g., DMF vs. THF) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use NIOSH-approved respirators (e.g., OV/AG/P99 cartridges) for aerosolized particles .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize solvent systems for this compound in heterogeneous catalysis?
Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for reaction efficiency. Use DoE (Design of Experiments) to balance solubility and catalyst compatibility .
- Catalyst Recovery : Immobilize catalysts (e.g., Pd/C on silica) and assess recyclability via ICP-OES for metal leaching .
- Green Chemistry Metrics : Calculate E-factors and atom economy to compare solvent systems .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent moisture ingress .
- Stability Monitoring : Perform quarterly HPLC checks to detect degradation (>5% impurity triggers repurification) .
Advanced: What strategies validate the absence of mutagenic impurities in synthesized this compound?
Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity per OECD 471 guidelines .
- LC-MS/MS : Quantify genotoxic impurities (e.g., alkylating agents) at <1 ppm via MRM (Multiple Reaction Monitoring) .
Basic: How to troubleshoot low yields in the esterification step of this compound synthesis?
Answer:
- Acid Scavengers : Add molecular sieves or tertiary amines (e.g., Et₃N) to sequester HCl byproducts .
- Reflux Optimization : Increase temperature gradually (40°C → 80°C) while monitoring exotherms.
Advanced: What computational tools predict the environmental fate of this compound?
Answer:
- EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN models) and bioaccumulation potential (BCF) .
- Molecular Dynamics : Simulate adsorption on indoor surfaces (e.g., silica) to assess persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
